molecular formula C18H19NO3 B14396631 7-(Hexyloxy)-3H-phenoxazin-3-one CAS No. 87686-99-5

7-(Hexyloxy)-3H-phenoxazin-3-one

Cat. No.: B14396631
CAS No.: 87686-99-5
M. Wt: 297.3 g/mol
InChI Key: YRHJSJPOVHLYQM-UHFFFAOYSA-N
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Description

7-(Hexyloxy)-3H-phenoxazin-3-one is an organic compound that belongs to the phenoxazinone family. This compound is characterized by a phenoxazinone core structure with a hexyloxy substituent at the 7th position. Phenoxazinones are known for their diverse applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Hexyloxy)-3H-phenoxazin-3-one typically involves the reaction of phenoxazinone with hexyloxy reagents under specific conditions. One common method includes the use of Ullmann ether synthesis, where a phenoxazinone derivative is reacted with a hexyloxy halide in the presence of a copper catalyst. The reaction is carried out under an inert atmosphere, usually at elevated temperatures, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale Ullmann ether synthesis or other etherification methods. The process is optimized for high yield and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(Hexyloxy)-3H-phenoxazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the phenoxazinone core to phenoxazine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenoxazinone core or the hexyloxy substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halides, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include quinone derivatives, reduced phenoxazine compounds, and various substituted phenoxazinone derivatives.

Scientific Research Applications

7-(Hexyloxy)-3H-phenoxazin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Hexyloxy)-3H-phenoxazin-3-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act by intercalating into DNA, disrupting cellular processes, or generating reactive oxygen species (ROS) that induce cell damage. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Phenoxazinone: The parent compound without the hexyloxy substituent.

    7-(Methoxy)-3H-phenoxazin-3-one: A similar compound with a methoxy group instead of a hexyloxy group.

    7-(Ethoxy)-3H-phenoxazin-3-one: A compound with an ethoxy group at the 7th position.

Uniqueness

7-(Hexyloxy)-3H-phenoxazin-3-one is unique due to its hexyloxy substituent, which imparts distinct physicochemical properties, such as increased hydrophobicity and altered electronic characteristics. These properties can enhance its performance in specific applications, such as organic electronics and bioimaging .

Properties

CAS No.

87686-99-5

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

7-hexoxyphenoxazin-3-one

InChI

InChI=1S/C18H19NO3/c1-2-3-4-5-10-21-14-7-9-16-18(12-14)22-17-11-13(20)6-8-15(17)19-16/h6-9,11-12H,2-5,10H2,1H3

InChI Key

YRHJSJPOVHLYQM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2

Origin of Product

United States

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